N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide
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Overview
Description
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide is a synthetic organic compound belonging to the class of imidazole derivatives This compound is characterized by the presence of phenyl and p-tolyl groups attached to the imidazole ring, along with two carboxamide groups at the 4 and 5 positions of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate phenyl and p-tolyl halides.
Formation of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the imidazole derivative with phosgene or other carbonylating agents, followed by the reaction with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide can be compared with other imidazole derivatives, such as:
N4-phenyl-N5-(m-tolyl)-1H-imidazole-4,5-dicarboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N4-phenyl-N5-(o-tolyl)-1H-imidazole-4,5-dicarboxamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
N4-phenyl-N5-(p-chlorophenyl)-1H-imidazole-4,5-dicarboxamide: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.
Properties
IUPAC Name |
5-N-(4-methylphenyl)-4-N-phenyl-1H-imidazole-4,5-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-15(19-11-20-16)17(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIDEJRQDIPQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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